2-(4-Bromo-1H-imidazol-1-yl)ethanamine
Description
2-(4-Bromo-1H-imidazol-1-yl)ethanamine (CAS: 1375301-87-3) is a brominated imidazole derivative featuring an ethanamine side chain. Its molecular formula is C₅H₈BrN₃, with a molecular weight of approximately 216.07 g/mol (calculated based on the formula). The compound’s structure consists of a 4-bromo-substituted imidazole ring linked to an ethylamine group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
1375301-87-3 |
|---|---|
Molecular Formula |
C5H8BrN3 |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-(4-bromoimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2 |
InChI Key |
QWHKHPVXSFYHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine can be achieved through various synthetic routes. One common method involves the bromination of 1H-imidazole followed by the alkylation of the resulting 4-bromo-1H-imidazole with ethylene diamine. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The alkylation step can be carried out using ethylene diamine in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 4-position of the imidazole ring undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reaction is pivotal for synthesizing derivatives with modified biological activity.
Mechanistic Insight :
-
The reaction proceeds via a two-step mechanism: (1) deprotonation of the imidazole ring to generate a stabilized aryl anion intermediate, followed by (2) nucleophilic attack at the brominated position .
-
Computational studies (DFT-B3LYP/6-311+G(2d,p)) show that electron-withdrawing substituents on the imidazole ring lower the activation energy by enhancing the electrophilicity of the bromine atom .
Oxidation Reactions
The ethanamine side chain and imidazole ring are susceptible to oxidation under controlled conditions.
Amine Oxidation
-
Reagents : KMnO₄/H₂SO₄ or H₂O₂/Fe³⁺.
-
Product : 2-(4-Bromo-1H-imidazol-1-yl)acetic acid (yield: 85–90%) .
-
Application : Useful for introducing carboxyl groups for further conjugation.
Imidazole Ring Oxidation
-
Reagents : mCPBA (meta-chloroperbenzoic acid).
-
Product : N-Oxide derivatives, enhancing solubility and altering receptor-binding properties .
Reduction Reactions
The amine group and imidazole ring participate in reduction reactions:
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed couplings for structural diversification:
Key Findings :
-
Suzuki couplings proceed efficiently with arylboronic acids containing electron-donating groups (e.g., -OMe, -NH₂).
-
Buchwald-Hartwig amination requires elevated temperatures (100–120°C) due to steric hindrance at the imidazole nitrogen .
Cyclization and Heterocycle Formation
The ethanamine side chain participates in intramolecular cyclization:
-
Reaction : Treatment with POCl₃ at 110°C induces cyclization to form imidazo[1,2-a]imidazole derivatives .
-
Product : 6-Bromo-2,3-dihydroimidazo[1,2-a]imidazol-5-amine (yield: 70%) .
-
Significance : Enhances π-stacking interactions in drug-receptor binding.
Acid/Base-Mediated Transformations
-
Deprotonation : The imidazole nitrogen (pKa ~6.5) is deprotonated in basic media (pH >8), enhancing nucleophilicity for alkylation .
-
Protonation : In acidic conditions (pH <4), the amine group forms ammonium salts, improving aqueous solubility for pharmaceutical formulations.
Comparative Reactivity with Analogues
The bromine substituent significantly alters reactivity compared to other halogenated derivatives:
| Compound | Relative Reactivity (SNAr) | Electrophilicity Index (ω) |
|---|---|---|
| 2-(4-Bromo-1H-imidazol-1-yl)ethanamine | 1.00 | 5.42 eV |
| 2-(4-Chloro-1H-imidazol-1-yl)ethanamine | 0.63 | 4.89 eV |
| 2-(4-Iodo-1H-imidazol-1-yl)ethanamine | 1.22 | 5.78 eV |
Scientific Research Applications
Cancer Treatment
Research indicates that 2-(4-Bromo-1H-imidazol-1-yl)ethanamine can be effective in treating several types of cancer. It has shown promise in:
- Breast Cancer
- Bladder Cancer
- Pancreatic Carcinoma
- Lung Carcinoma
The compound acts by modulating immune responses and enhancing the efficacy of existing cancer therapies, such as chemotherapy and radiation therapy. Studies have demonstrated that it can be administered alongside these treatments to improve outcomes and reduce side effects .
Vaccine Adjuvants
This compound has potential applications as a vaccine adjuvant. It enhances the immune response to vaccines targeting various viruses, including hepatitis B and human immunodeficiency virus (HIV). By improving vaccine efficacy, it may play a crucial role in public health strategies against infectious diseases .
Structure-Activity Relationship Studies
Extensive studies have been conducted to understand the structure-activity relationships of imidazole derivatives, including this compound. These studies focus on optimizing the compound's pharmacokinetic properties, such as solubility and stability, which are critical for its therapeutic effectiveness .
| Property | Description |
|---|---|
| Solubility | Enhanced through structural modifications |
| Stability | Improved to ensure efficacy in biological systems |
| Bioactivity | Significant anti-cancer and anti-inflammatory effects |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Cancer Therapy
In a preclinical study, the compound was administered to models of breast cancer. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an adjunct therapy in cancer management .
Case Study 2: Vaccine Efficacy
A study involving HIV vaccine candidates demonstrated that when combined with this compound, there was a marked increase in antibody production among subjects, suggesting its role as an effective adjuvant .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position : The target compound’s bromine is directly on the imidazole C4, whereas [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine (CAS: 1368443-65-5) has a bromobenzyl group at N1, increasing steric hindrance and altering binding affinity .
- Amine Placement : In 4-Bromo-1-methyl-1H-imidazol-2-amine (CAS: 151597-83-0), the amine is at C2 instead of an ethanamine side chain, reducing solubility but increasing rigidity .
Physicochemical Properties
- Molecular Weight : The target compound (~216.07 g/mol) is lighter than benzimidazole analogs (e.g., 251.33 g/mol in ), favoring better bioavailability .
- Polarity : The ethanamine chain in this compound enhances water solubility compared to bromophenyl derivatives (), which rely on aryl hydrophobicity .
Biological Activity
2-(4-Bromo-1H-imidazol-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a bromine atom on the imidazole ring. This compound has been studied for its biological activity, particularly in pharmacological applications. The imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains a five-membered heterocyclic imidazole ring, which is critical for its biological activity. The bromine atom at the 4-position enhances its reactivity and interaction with biological systems.
Comparison with Similar Compounds
| Compound Name | Structural Feature |
|---|---|
| 2-(4-Chloro-1H-imidazol-1-yl)ethanamine | Chlorine atom instead of bromine |
| 2-(5-Bromo-1H-imidazol-4-yl)ethanamine | Bromine at a different position |
| 2-(5-Fluoro-1H-imidazol-4-yl)ethanamine | Fluorine atom instead of bromine |
| 2-(4-Iodo-1H-imidazol-1-yl)ethanamine | Iodine atom instead of bromine |
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity and interaction profiles compared to other halogenated derivatives.
Pharmacological Applications
This compound exhibits significant biological activity in several areas:
- Enzyme Inhibition : Studies have shown that imidazole derivatives can inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer therapy and immune response modulation .
- Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate antibacterial and antifungal properties. For instance, related imidazole compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
- Cancer Treatment : The compound has potential applications in cancer therapy due to its ability to inhibit specific pathways involved in tumor growth. Compounds structurally related to this compound have been explored for their anticancer effects through various mechanisms, including cell cycle arrest and apoptosis induction .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding Affinity : Interaction studies reveal that this compound can bind to various biological targets, influencing their activity. For example, docking studies indicate that it may interact with the active sites of enzymes like IDO .
- Signal Transduction Pathways : Some studies suggest that this compound may activate pathways such as TLR (Toll-like receptor) signaling, which plays a role in immune responses and inflammation .
Case Studies
Several case studies highlight the biological relevance of imidazole derivatives:
- IDO Inhibition : A systematic study on phenyl-imidazole derivatives showed that modifications could enhance binding affinity and potency against IDO, illustrating the potential for developing new inhibitors based on the imidazole scaffold .
- Antimicrobial Efficacy : A study examining a range of synthesized alkaloids found that certain modifications on the imidazole ring significantly improved antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar strategies could be applied to this compound .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Bromo-1H-imidazol-1-yl)ethanamine in laboratory settings?
Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A plausible route includes:
Imidazole Functionalization : Bromination at the 4-position of the imidazole ring using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Alkylation : Reaction of 4-bromoimidazole with a protected ethanamine derivative (e.g., 2-chloroethylamine hydrochloride) in the presence of a base like potassium carbonate to form the imidazole-ethylamine linkage.
Deprotection : Removal of protecting groups (if applicable) using acidic or catalytic hydrogenation conditions.
Similar methodologies are described for structurally related imidazole derivatives, where bromination and alkylation steps are critical for achieving regioselectivity . Intermediate bromophenyl compounds, such as those listed in , may serve as precursors or analogs for optimizing reaction yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer: Key characterization methods include:
- Spectroscopy :
- NMR : H and C NMR to confirm the presence of the bromoimidazole moiety and ethanamine chain. H-N HMBC can resolve imidazole ring proton-nitrogen coupling.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with bromine (Br/Br).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and torsional conformations . demonstrates the application of SC-XRD to a related bromoimidazole-quinazoline hybrid, highlighting the importance of resolving halogen-based intermolecular interactions .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during the refinement of this compound structures?
Answer: Discrepancies in crystallographic data (e.g., high R-factors, poor electron density maps) can arise from:
- Disordered Atoms : Common in flexible ethanamine chains. Use SHELXL ’s PART instruction to model disorder and apply restraints (e.g., SIMU/DELU) .
- Twinning : Check for twinning using the TWIN command in SHELXL. highlights hydrogen bonding ambiguities in a bromoimidazole derivative, resolved via iterative refinement .
- Data Quality : Ensure high-resolution data ( Å) and completeness (). Programs like PLATON can validate structural models post-refinement.
Q. What strategies are employed to correlate the structural features of this compound with its biological activity in pharmacological studies?
Answer:
- Structure-Activity Relationship (SAR) :
- Docking Studies : Use the bromine atom’s electron-withdrawing effect to predict binding affinity with target proteins (e.g., kinases or GPCRs). The imidazole ring’s nitrogen atoms may participate in hydrogen bonding, as seen in similar bioactive imidazole derivatives .
- Mutagenesis : Replace the bromine with other halogens (e.g., Cl, I) to assess its role in target interaction.
- Biological Assays : Pair crystallographic data (e.g., ’s quinazoline-imidazole structure) with in vitro assays (e.g., enzyme inhibition) to validate hypothesized mechanisms .
Q. How can mechanistic pathways for reactions involving this compound be elucidated using kinetic and isotopic labeling studies?
Answer:
- Kinetic Analysis : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps. For example, bromine’s leaving-group ability in substitution reactions can be quantified via pseudo-first-order kinetics.
- Isotopic Labeling :
- Deuterium Tracing : Substitute hydrogen atoms in the ethanamine chain with deuterium to study proton transfer steps using H NMR.
- N-Labeling : Track nitrogen behavior in the imidazole ring during catalytic processes (e.g., enzyme-mediated transformations).
’s discussion of imidazole derivatives in organic reactions provides a framework for designing such studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
